![molecular formula C17H15N5O B2632686 N-[2-(1H-indol-3-yl)ethyl]imidazo[1,2-b]pyridazine-6-carboxamide CAS No. 2415634-89-6](/img/structure/B2632686.png)
N-[2-(1H-indol-3-yl)ethyl]imidazo[1,2-b]pyridazine-6-carboxamide
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Overview
Description
“N-[2-(1H-indol-3-yl)ethyl]imidazo[1,2-b]pyridazine-6-carboxamide” is a compound that has been synthesized and studied in various research contexts . It is derived from 2-(1H-Indol-3-yl)ethanamine, an alkaloid found in plants and fungi, and is a possible intermediate in the biosynthetic pathway to the plant hormone indole-3-acetic acid .
Synthesis Analysis
The compound has been synthesized and characterized using various techniques such as 1H, 13C-NMR, UV, IR, and mass spectral data . The synthesis process involves the coupling of carboxylic acids and amines, mediated by N, N’-dicyclohexylcarbodiimide (DCC), a common reagent used for the preparation of esters, amides, or anhydrides .Molecular Structure Analysis
The molecular structure of the compound has been analyzed using various spectroscopic techniques, including 1H, 13C-NMR, UV, IR, and mass spectral data . The compound’s structure is determined by these techniques, providing detailed information about its atomic and molecular configuration.Chemical Reactions Analysis
The chemical reactions involved in the synthesis of the compound include the coupling of carboxylic acids and amines, mediated by DCC . DCC reacts with the carboxyl group to produce an activated acylating agent that reacts with the amino group of the other molecule to form an amide bond .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound have been analyzed using various spectroscopic techniques, including 1H, 13C-NMR, UV, IR, and mass spectral data . These techniques provide detailed information about the compound’s physical and chemical characteristics.properties
IUPAC Name |
N-[2-(1H-indol-3-yl)ethyl]imidazo[1,2-b]pyridazine-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N5O/c23-17(15-5-6-16-18-9-10-22(16)21-15)19-8-7-12-11-20-14-4-2-1-3-13(12)14/h1-6,9-11,20H,7-8H2,(H,19,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNEOIJBNLXUWOQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CCNC(=O)C3=NN4C=CN=C4C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(1H-indol-3-yl)ethyl]imidazo[1,2-b]pyridazine-6-carboxamide |
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